REACTION_CXSMILES
|
Cl.Cl.CN1C2CCC1CNC2.C(N=C=O)C.[CH2:17]([N:19](CC)[C:20]([N:22]1[CH2:28][CH:27]2[N:29]([CH3:30])[CH:24]([CH2:25][CH2:26]2)[CH2:23]1)=[O:21])[CH3:18]>>[CH2:17]([NH:19][C:20]([N:22]1[CH2:28][CH:27]2[N:29]([CH3:30])[CH:24]([CH2:25][CH2:26]2)[CH2:23]1)=[O:21])[CH3:18] |f:0.1.2|
|
Name
|
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1C2CNCC1CC2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)N1CC2CCC(C1)N2C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)N1CC2CCC(C1)N2C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |